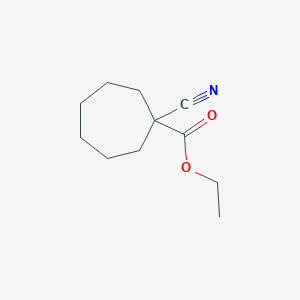

Ethyl 1-cyanocycloheptane-1-carboxylate

Description

Contextualization within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, the synthesis and exploration of cyclic compounds endowed with multiple functional groups are of paramount importance. These structures serve as versatile scaffolds for the construction of more complex molecular architectures, including those with significant biological activity. Ethyl 1-cyanocycloheptane-1-carboxylate, possessing a seven-membered carbocyclic ring, a nitrile, and an ester group at a quaternary carbon, represents a compelling target for synthetic chemists. Its study provides insights into the interplay of functional groups on a flexible, medium-sized ring system, a topic of ongoing interest in conformational analysis and reactivity studies. The development of synthetic routes to such molecules is often a driving force for the discovery of new chemical transformations and the refinement of existing methodologies.

Importance of Cyanocycloalkane Carboxylates as Synthetic Intermediates

Cyanocycloalkane carboxylates are a class of compounds that have demonstrated considerable value as synthetic intermediates. The presence of both a cyano (nitrile) and a carboxylate (ester) group attached to the same carbon atom provides a wealth of opportunities for chemical manipulation. These functional groups can be selectively or sequentially transformed into a variety of other functionalities. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester group can be hydrolyzed, reduced, or reacted with organometallic reagents. This dual functionality makes cyanocycloalkane carboxylates powerful building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their utility is further enhanced by the cyclic scaffold, which imparts a defined three-dimensional geometry to the target molecules.

Overview of Key Structural Features and their Synthetic Utility

The synthetic utility of this compound is intrinsically linked to its key structural features: the cycloheptane (B1346806) ring, the quaternary carbon center, the nitrile group, and the ethyl ester group.

Cycloheptane Ring: As a seven-membered ring, cycloheptane is relatively free of angle strain and exists in a range of low-energy conformations, with the twist-chair being the most stable. This conformational flexibility can influence the reactivity of the appended functional groups and provides a non-planar scaffold for the synthesis of complex molecules. The cycloheptane framework is found in a number of natural products and pharmacologically active compounds. wikipedia.orgnih.gov

Quaternary Carbon Center: The presence of a quaternary carbon, substituted with both a cyano and an ester group, is a significant feature. The construction of such sterically hindered centers can be challenging, and methods to generate them are of great interest to synthetic chemists.

Nitrile Group: The cyano group is a versatile functional handle. It can be:

Hydrolyzed to a carboxylic acid or an amide.

Reduced to a primary amine, providing a route to various nitrogen-containing compounds.

Converted into a ketone through reaction with Grignard or organolithium reagents.

Ethyl Ester Group: The ethyl ester is also a key reactive site. It can undergo:

Hydrolysis to the corresponding carboxylic acid. acs.orgyoutube.com

Reduction to a primary alcohol.

Reaction with nucleophiles, such as Grignard reagents, to form tertiary alcohols.

Decarboxylation, after hydrolysis to the carboxylic acid, which can be a useful method for introducing a cyano group onto a cycloalkane ring. acs.orgresearchgate.net

The combination of these features in a single molecule makes this compound a precursor to a wide array of substituted cycloheptane derivatives.

Rationale for Dedicated Academic Investigation of this compound

A dedicated academic investigation into this compound is warranted for several reasons. Firstly, while the chemistry of smaller cyanocycloalkane carboxylates is better understood, the influence of the more flexible seven-membered ring on the reactivity and properties of the molecule is less explored. A detailed study would contribute to a more comprehensive understanding of medium-sized ring chemistry.

Secondly, the development of efficient and stereoselective synthetic routes to this compound would be a valuable addition to the synthetic chemist's toolbox. Such routes could potentially be adapted for the synthesis of other functionalized cycloheptane derivatives.

Finally, the potential of this compound as a precursor to novel bioactive molecules is a strong driver for its investigation. The cycloheptane scaffold is present in various medicinally important compounds, and the versatile functional groups of the target molecule allow for the generation of diverse libraries of new chemical entities for biological screening. nih.govresearchgate.netdrugbank.com

Interactive Data Tables

Below are data tables with estimated and known physical and chemical properties relevant to this compound and its constituent parts.

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C11H17NO2 | - |

| Molecular Weight | 195.26 g/mol | - |

| Boiling Point | ~270-290 °C | Extrapolation from smaller ring analogs and related cycloheptane derivatives. |

| Density | ~1.05 g/cm3 | Based on the density of similar organic esters and nitriles. |

| Appearance | Colorless to pale yellow liquid | General appearance of similar organic esters. |

| Spectroscopic Technique | Key Predicted Signals |

|---|---|

| 1H NMR | Triplet (~1.3 ppm, 3H, -CH2CH3), Multiplets (~1.5-2.2 ppm, 12H, cycloheptane protons), Quartet (~4.2 ppm, 2H, -CH2CH3) |

| 13C NMR | ~14 ppm (-CH2CH3), ~25-40 ppm (cycloheptane carbons), ~50 ppm (quaternary carbon), ~62 ppm (-CH2CH3), ~120 ppm (-CN), ~170 ppm (C=O) |

| IR Spectroscopy | ~2240 cm-1 (C≡N stretch), ~1740 cm-1 (C=O ester stretch), ~2850-2950 cm-1 (C-H alkane stretch) |

Structure

3D Structure

Properties

CAS No. |

61173-81-7 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

ethyl 1-cyanocycloheptane-1-carboxylate |

InChI |

InChI=1S/C11H17NO2/c1-2-14-10(13)11(9-12)7-5-3-4-6-8-11/h2-8H2,1H3 |

InChI Key |

YMIRBIJBYWVFNV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCCC1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 1 Cyanocycloheptane 1 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of ethyl 1-cyanocycloheptane-1-carboxylate suggests several plausible disconnection points. The most logical approach involves disconnecting the bonds to the quaternary carbon, as this is often the most complex stereocenter to construct.

One primary disconnection can be made at the C1-C2 and C1-C7 bonds of the cycloheptane (B1346806) ring, suggesting a cyclization strategy. This leads back to a linear precursor, such as a 1,7-dinitrile or a 1,7-diester, which can be cyclized to form the seven-membered ring.

Alternatively, a functional group interconversion (FGI) approach can be envisioned. The cyano and ester groups can be retrosynthetically derived from other functionalities. For instance, the α-aminonitrile precursor, which can be accessed from cycloheptanone (B156872) through a Strecker-type synthesis, offers a viable route. Subsequent manipulation of the amino group could then yield the target compound.

A third strategy involves disconnecting the carbon-carbon bonds formed during the introduction of the cyano and ester moieties. This points towards the alkylation of a cycloheptane precursor that already contains one of these functional groups.

These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Approaches for Cycloheptane Formation with Quaternary Centers

Classical methods in organic synthesis provide a robust toolkit for the construction of cyclic systems and the formation of quaternary carbon centers.

The formation of a seven-membered ring can be challenging due to unfavorable entropic factors. However, several classical cyclization reactions have been successfully employed.

Dieckmann Condensation: This intramolecular Claisen condensation of a pimelic acid diester is a well-established method for the synthesis of 2-carbethoxycycloheptanone. wikipedia.orgsynarchive.comorganic-chemistry.orgfiveable.me The resulting β-keto ester can then be further functionalized to introduce the cyano group and create the quaternary center.

Thorpe-Ziegler Reaction: The intramolecular cyclization of a heptanedinitrile, known as the Thorpe-Ziegler reaction, yields a cyclic β-enaminonitrile, which upon hydrolysis gives 2-cyanocycloheptanone. wikipedia.orgbuchler-gmbh.comsynarchive.comchem-station.com This intermediate is a key precursor for the target molecule.

Ring Expansion: An alternative to direct cyclization is the expansion of a more readily available six-membered ring. For example, the Tiffeneau-Demjanov rearrangement of 1-aminomethyl-1-hydroxycyclohexane can lead to cycloheptanone. wikipedia.orgchemistrysteps.com Other ring expansion strategies, such as the Dowd-Beckwith reaction, can also be employed to access the cycloheptane core. researchgate.net

| Reaction | Starting Material | Product |

| Dieckmann Condensation | Diethyl pimelate | 2-Carbethoxycycloheptanone |

| Thorpe-Ziegler Reaction | Heptanedinitrile | 2-Cyanocycloheptanone |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-1-hydroxycyclohexane | Cycloheptanone |

The creation of the quaternary carbon at the C1 position is a critical step. This is typically achieved through the alkylation of an enolate or a related nucleophile.

Starting from cycloheptanone, an enolate can be generated using a strong base like lithium diisopropylamide (LDA). However, the direct alkylation of this enolate to form a quaternary center can be sterically hindered. A more common approach is the alkylation of a pre-functionalized cycloheptane.

For instance, the enolate of 2-carbethoxycycloheptanone or 2-cyanocycloheptanone can be alkylated. The presence of the electron-withdrawing group enhances the acidity of the α-proton, facilitating enolate formation. Subsequent reaction with an appropriate electrophile, such as an ethyl halide, would establish the quaternary center. However, dialkylation can be a competing side reaction. acs.orgubc.ca

Alternatively, the alkylation of ethyl cyanoacetate (B8463686) with a 1,6-dihalohexane can be a powerful method. chemprob.org This reaction can proceed in a stepwise manner or as a one-pot dialkylation to form the cycloheptane ring with the desired functionalities already in place. Careful control of reaction conditions is necessary to favor cyclization over polymerization.

| Precursor | Reagents | Product |

| 2-Carbethoxycycloheptanone | 1. LDA 2. Cyanogen source | This compound |

| 2-Cyanocycloheptanone | 1. LDA 2. Ethyl chloroformate | This compound |

| Ethyl cyanoacetate | 1,6-Dihalohexane, Base | This compound |

If the cycloheptane ring is formed without the cyano and ester groups at the C1 position, these functionalities must be introduced subsequently.

Introduction of the Nitrile Group: The Strecker synthesis is a classic method for the preparation of α-aminonitriles from ketones. wikipedia.orgorganic-chemistry.orgslideshare.netnrochemistry.com Cycloheptanone can react with an amine and a cyanide source to form an α-aminonitrile. This intermediate can then be further manipulated to replace the amino group with an ester. Another approach is the direct cyanation of a cycloheptanone derivative. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org

Introduction of the Ester Group: If a nitrile group is already present at the C1 position, the ester group can be introduced by first generating a carbanion at the α-position and then reacting it with an ethylating agent like ethyl chloroformate.

Modern Catalytic Approaches in the Synthesis of Cyanocycloalkane Carboxylates

Modern organic synthesis has seen the development of powerful catalytic methods that offer high efficiency and selectivity.

Transition metal catalysis has emerged as a versatile tool for the formation of carbocyclic rings.

Palladium-Catalyzed Asymmetric Alkylation: Stoltz and coworkers have developed palladium-catalyzed asymmetric alkylation methods to generate quaternary stereocenters in cycloheptanoid systems. nih.gov This approach often involves the decarboxylative allylation of β-ketoesters, which can provide enantiomerically enriched products.

Palladium-Catalyzed Ring-Expanding Allylation: The same research group has also reported a palladium-catalyzed asymmetric ring-expanding allylation (AREA) to synthesize substituted cycloheptane-1,4-diones. nih.govwordpress.com This method offers a novel entry into functionalized seven-membered rings.

[5+2] Cycloadditions: Transition metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes with π-systems (alkenes or alkynes) have become a powerful strategy for the construction of seven-membered rings. wikipedia.orgacs.orgacs.org This method allows for the rapid assembly of the cycloheptane core with a high degree of stereocontrol. Rhodium and ruthenium catalysts are commonly employed in these transformations.

| Catalytic Method | Key Features |

| Palladium-Catalyzed Asymmetric Alkylation | Enantioselective formation of quaternary stereocenters. |

| Palladium-Catalyzed Ring-Expanding Allylation | Synthesis of functionalized cycloheptanones from smaller rings. |

| Transition Metal-Catalyzed [5+2] Cycloaddition | Efficient construction of the cycloheptane ring with stereocontrol. |

Organocatalytic Methods for Stereoselective Synthesis

There is no specific literature detailing the use of organocatalytic methods to achieve the stereoselective synthesis of this compound. Organocatalysis has emerged as a powerful tool for the asymmetric construction of complex molecules, including cyclic systems. researchgate.net However, research has not yet been published applying this methodology to the target compound.

Enzymatic or Biocatalytic Pathways for Structural Assembly

Similarly, the application of enzymatic or biocatalytic pathways for the structural assembly of this compound is not reported in the scientific literature. While biocatalysis is increasingly used for the synthesis of esters and nitrile-containing compounds under mild and environmentally friendly conditions, mdpi.comnih.govnih.gov its use for this particular quaternary α-cyano ester has not been documented. Research into the biocatalytic synthesis of related structures, such as α-amino esters, is an active field, but these methods are not directly applicable to the target molecule. nih.govnih.gov

Advanced Synthetic Strategies and Process Optimization

Advanced strategies focusing on process optimization and efficiency, which are crucial for modern chemical manufacturing, have not been specifically reported for this compound.

Multicomponent Reaction (MCR) Implementations

Multicomponent reactions (MCRs), which enhance synthetic efficiency by combining three or more reactants in a single step, have not been documented for the synthesis of this compound. uniba.it Well-known MCRs like the Ugi and Passerini reactions typically yield more complex structures such as bis-amides or α-acyloxy amides, respectively, and are not designed for the direct synthesis of α-cyano esters. nih.govwikipedia.orgmdpi.com The Strecker reaction, another prominent MCR, is used to produce α-amino nitriles. nih.gov No published MCR protocols are tailored for the specific assembly of this target compound.

Flow Chemistry and Continuous Synthesis Techniques

The use of flow chemistry for the continuous synthesis of this compound has not been described. Flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters and is widely applied to the synthesis of active pharmaceutical ingredients and other fine chemicals. researchgate.netbeilstein-journals.org Despite its potential, this technology has not been applied to the production of the subject compound in any published research.

Sustainable and Green Chemistry Considerations in Synthetic Design

While the principles of green and sustainable chemistry are broadly encouraged in all synthetic design, nih.govsynthiaonline.com there are no specific studies that analyze or propose a green synthesis route for this compound. Such considerations would typically involve assessing atom economy, reducing waste, using safer solvents, and employing catalytic methods, but this analysis has not been performed for the target molecule in the available literature. labmanager.comresearchgate.net

Chemical Reactivity and Mechanistic Studies of Ethyl 1 Cyanocycloheptane 1 Carboxylate

Reactions Involving the Ester Functionality

The ester group in Ethyl 1-cyanocycloheptane-1-carboxylate is a primary site for nucleophilic attack, leading to a variety of important chemical transformations.

Nucleophilic Acyl Substitution Pathways (e.g., Transesterification, Amidation)

Nucleophilic acyl substitution is a characteristic reaction of esters. masterorganicchemistry.com This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the ethoxy group is eliminated, regenerating the carbonyl double bond and yielding the substituted product.

Transesterification: When this compound is treated with an alcohol in the presence of an acid or base catalyst, the ethoxy group of the ester can be exchanged with the alkoxy group of the alcohol. This equilibrium process, known as transesterification, can be driven to completion by using a large excess of the reactant alcohol or by removing the ethanol (B145695) byproduct.

Amidation: The reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of the corresponding amide. This reaction, often termed aminolysis, typically requires heating and may be catalyzed by acids. The nitrogen nucleophile attacks the ester carbonyl, and subsequent elimination of ethanol yields the amide derivative.

| Reaction | Nucleophile | Catalyst | Product |

| Transesterification | Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Amidation | Ammonia | Heat | 1-Cyanocycloheptane-1-carboxamide |

| Amidation | Diethylamine | Heat | N,N-Diethyl-1-cyanocycloheptane-1-carboxamide |

Reduction Reactions to Aldehydes or Alcohols

The ester functionality of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol, (1-cyanocycloheptyl)methanol. The reaction proceeds through an aldehyde intermediate which is immediately further reduced.

To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes. The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.

| Reducing Agent | Reaction Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether, 0 °C to rt2. H₃O⁺ work-up | (1-Cyanocycloheptyl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | 1. Toluene, -78 °C2. H₂O work-up | 1-Formylcycloheptane-1-carbonitrile |

Mechanistic Investigations of Ester Hydrolysis and Formation

Ester Hydrolysis: The cleavage of the ester bond by water, known as hydrolysis, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org After a series of proton transfers, ethanol is eliminated as a leaving group, and the carboxylic acid, 1-cyanocycloheptane-1-carboxylic acid, is formed. libretexts.org This reaction is reversible. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. lumenlearning.com This irreversible reaction produces a carboxylate salt and ethanol. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. lumenlearning.com

Ester Formation (Esterification): The formation of this compound from 1-cyanocycloheptane-1-carboxylic acid and ethanol is typically achieved through Fischer esterification. This reaction involves heating the carboxylic acid and alcohol with an acid catalyst. The mechanism is the microscopic reverse of acid-catalyzed hydrolysis.

Reactions Involving the Nitrile Functionality

The nitrile group offers another reactive site within the this compound molecule, primarily undergoing nucleophilic addition across the carbon-nitrogen triple bond.

Nucleophilic Addition to the Cyano Group (e.g., Grignard, Organolithium Additions)

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group.

The initial addition of a Grignard reagent (RMgX) or an organolithium reagent (RLi) to the nitrile forms an imine anion after an aqueous workup. This intermediate is typically unstable and undergoes hydrolysis to a ketone upon further treatment with aqueous acid. This reaction provides a valuable method for the synthesis of ketones where one of the alkyl groups is the cycloheptyl moiety and the other is derived from the organometallic reagent. It is important to note that these strong nucleophiles can also react with the ester functionality. masterorganicchemistry.com

| Organometallic Reagent | Reaction Conditions | Final Product (after hydrolysis) |

| Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl ether2. H₃O⁺ work-up | 1-Acetylcycloheptane-1-carbonitrile |

| Phenyllithium (C₆H₅Li) | 1. Tetrahydrofuran2. H₃O⁺ work-up | 1-Benzoylcycloheptane-1-carbonitrile |

Hydrolysis and Derivatization to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under aqueous conditions. lumenlearning.com The outcome of the reaction is dependent on the pH and the reaction conditions. organicchemistrytutor.com

Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, results in the hydrolysis of the nitrile group to a carboxylic acid. libretexts.org The reaction proceeds via an amide intermediate which is further hydrolyzed under the reaction conditions. chemistrysteps.com This process will also hydrolyze the ester group, leading to the formation of a dicarboxylic acid, cycloheptane-1,1-dicarboxylic acid.

Base-Catalyzed Hydrolysis: Treatment with aqueous base, such as sodium hydroxide, followed by heating, also leads to the hydrolysis of the nitrile. libretexts.org Under these conditions, both the nitrile and the ester will be hydrolyzed to form the disodium (B8443419) salt of cycloheptane-1,1-dicarboxylic acid. Acidification is required to obtain the diacid. It is sometimes possible to isolate the intermediate amide by using milder reaction conditions. organicchemistrytutor.com

| Reaction Conditions | Intermediate Product | Final Product |

| H₂SO₄ (aq), Heat | 1-Carbamoylcycloheptane-1-carboxylic acid ethyl ester | Cycloheptane-1,1-dicarboxylic acid |

| 1. NaOH (aq), Heat2. H₃O⁺ | Sodium 1-(ethoxycarbonyl)cycloheptane-1-carboxamide | Cycloheptane-1,1-dicarboxylic acid |

Reduction of the Nitrile Group to Amines

The nitrile group in this compound is susceptible to reduction to a primary amine, yielding Ethyl 1-(aminomethyl)cycloheptane-1-carboxylate. This transformation is a fundamental reaction in organic synthesis and can be achieved through various methods, each with its own mechanistic pathway.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄) Reduction: This is a powerful, non-catalytic method for nitrile reduction. The reaction typically proceeds by the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon atom of the nitrile. This is followed by subsequent hydride additions and a final workup with water or dilute acid to protonate the nitrogen atom, yielding the primary amine.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. The reaction occurs on the surface of the catalyst, where both the nitrile and hydrogen are adsorbed. The carbon-nitrogen triple bond is sequentially hydrogenated, first to an imine intermediate and then to the final amine. This method is often considered more "green" and is widely used in industrial processes.

The choice of reducing agent and reaction conditions can influence the yield and purity of the resulting amine.

Table 1: Theoretical Reduction Methods for the Nitrile Group

| Reagent/Catalyst | Solvent | Conditions | Product |

| 1. LiAlH₄ 2. H₂O/H⁺ | Diethyl ether or THF | Reflux, followed by workup | Ethyl 1-(aminomethyl)cycloheptane-1-carboxylate |

| H₂ / Raney Ni | Ethanol or Methanol | Elevated pressure and temperature | Ethyl 1-(aminomethyl)cycloheptane-1-carboxylate |

| H₂ / Pd/C | Ethanol or Methanol | Elevated pressure | Ethyl 1-(aminomethyl)cycloheptane-1-carboxylate |

Reactivity of the Cycloheptane (B1346806) Ring System

The seven-membered cycloheptane ring in this compound is relatively strain-free compared to smaller cycloalkanes. However, its conformational flexibility can influence its reactivity.

While the cycloheptane ring is generally stable, under specific conditions, it can undergo ring-opening, contraction, or expansion reactions. These transformations often involve the formation of reactive intermediates such as carbocations or radicals adjacent to the ring.

Ring Contraction: For instance, a reaction analogous to the Favorskii rearrangement, if a suitable leaving group were present on the α-carbon, could theoretically lead to a substituted cyclohexane (B81311) derivative. Similarly, carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, could be induced under acidic conditions, potentially leading to a more stable ring system.

Ring Expansion: Conversely, ring expansion to a cyclooctane (B165968) derivative is also a theoretical possibility, for example, through a Tiffeneau-Demjanov-like rearrangement if the corresponding aminomethyl derivative were to be diazotized.

Direct functionalization of the cycloheptane ring itself, away from the quaternary center, is challenging due to the presence of unactivated C-H bonds. However, radical-based reactions or transition-metal-catalyzed C-H activation could potentially introduce new functional groups at various positions on the ring. The specific regioselectivity of such reactions would be influenced by the directing effects of the existing substituents and the inherent conformational preferences of the cycloheptane ring.

The cycloheptane ring exists in a dynamic equilibrium between several low-energy conformations, primarily the twist-chair and the chair. The specific conformation adopted can influence the accessibility of different positions on the ring to reagents, thereby affecting the stereochemical outcome of reactions. While specific studies on this compound are not available, research on other substituted cycloheptanes has demonstrated the importance of conformational analysis in predicting reactivity.

Studies on the Quaternary Stereocenter Reactivity

The C1 carbon of this compound is a quaternary stereocenter, meaning it is a chiral center bonded to four different groups (a cyano group, an ethyl carboxylate group, and two carbon atoms of the cycloheptane ring). Reactions that occur at this center or in its vicinity can exhibit stereoselectivity.

While the provided structure is achiral as drawn, if the cycloheptane ring were to be substituted, C1 would become a chiral center. In such a scenario, any transformation at this center would need to consider the stereochemical consequences. For example, if the ester group were to be hydrolyzed and the resulting carboxylic acid subjected to a reaction that proceeds through a planar intermediate (like an enolate), the subsequent reaction could potentially lead to a mixture of diastereomers if a new stereocenter is formed.

The steric hindrance around the quaternary center, created by the bulky cycloheptane ring and the two functional groups, would also play a significant role in directing the approach of reagents, potentially leading to high levels of stereoselectivity in certain reactions.

Rearrangement Reactions Involving the Quaternary Center

Information regarding rearrangement reactions specifically involving the quaternary carbon center of this compound is not present in the surveyed literature. General principles of organic chemistry suggest potential rearrangement pathways for structurally similar compounds, such as those bearing a quaternary center adjacent to functional groups that can stabilize cationic or radical intermediates. However, without specific experimental data for the title compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Reaction Pathway Elucidation and Kinetic Studies

Detailed mechanistic studies, including the elucidation of reaction pathways and the determination of kinetic parameters for reactions involving this compound, have not been documented in the accessible scientific literature. Such studies would typically involve computational modeling, isotopic labeling experiments, and detailed kinetic analysis under various reaction conditions to identify intermediates, transition states, and rate-determining steps. The absence of this data precludes a thorough discussion on this topic.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.libretexts.orglibretexts.orgspectroscopyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with multidimensional NMR experiments, a complete picture of the molecular framework and stereochemistry can be achieved.

High-resolution ¹H and ¹³C NMR spectroscopy provides foundational information about the chemical environment of the hydrogen and carbon atoms within Ethyl 1-cyanocycloheptane-1-carboxylate.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the cycloheptane (B1346806) ring protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, resulting from coupling to the methyl (-CH₃) protons, which will in turn appear as a triplet. The twelve protons on the cycloheptane ring will exhibit complex multiplets in the aliphatic region of the spectrum due to their varied chemical environments and spin-spin coupling interactions. Protons on carbons adjacent to the electron-withdrawing cyano and carboxylate groups are expected to be deshielded and resonate at a lower field (higher ppm value). libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. pressbooks.pub Key resonances include the quaternary carbon attached to both the cyano and carboxylate groups, the carbonyl carbon of the ester, and the carbon of the cyano group, which typically appears in the 115-120 ppm region. libretexts.orglibretexts.org The two carbons of the ethyl group will show distinct signals, as will the seven carbons of the cycloheptane ring. Due to the potential for different conformations of the seven-membered ring, some ring carbons may exhibit distinct chemical shifts. The low natural abundance and weaker magnetic moment of the ¹³C nucleus mean that signal acquisition often requires a larger number of scans. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | 1.2 - 1.4 (triplet) | 14 - 15 |

| Ethyl -CH₂- | 4.1 - 4.3 (quartet) | 60 - 62 |

| Cycloheptane -CH₂- | 1.4 - 2.5 (multiplets) | 25 - 45 |

| Quaternary Cycloheptane C | - | 45 - 55 |

| Cyano -C≡N | - | 115 - 125 |

| Carbonyl C=O | - | 168 - 172 |

To unravel the complex proton and carbon environments, particularly within the flexible cycloheptane ring, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons around the cycloheptane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded or coupled. This information is vital for elucidating the preferred conformation of the cycloheptane ring.

The seven-membered cycloheptane ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations, such as the twist-chair and twist-boat. researchgate.netresearchgate.netbiomedres.us Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational exchange processes. libretexts.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the conformational interconversion is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange slows, and the signals corresponding to individual conformers may be resolved. From these temperature-dependent spectral changes, the energy barriers for conformational interconversion can be calculated, providing valuable thermodynamic data about the conformational landscape of the molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis.libretexts.orgresearchgate.netamerican.edumaricopa.edu

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups. A strong, sharp absorption is expected in the region of 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch. spectroscopyonline.com Another prominent feature will be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic cycloheptane and ethyl groups will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the C≡N triple bond often gives a strong and characteristic Raman signal. ias.ac.in The C-C bond vibrations of the cycloheptane ring will also be active in the Raman spectrum, providing further information about the carbocyclic framework.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Cyano (-C≡N) | Stretch | 2240 - 2260 (sharp, medium-strong) | 2240 - 2260 (strong) |

| Ester (C=O) | Stretch | 1730 - 1750 (strong) | 1730 - 1750 (medium) |

| Ester (C-O) | Stretch | 1000 - 1300 (strong) | Observable |

| Alkyl C-H | Stretch | 2850 - 2960 (medium-strong) | 2850 - 2960 (strong) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis.libretexts.org

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. frontiersin.orgnih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), it is possible to calculate a unique elemental composition. For this compound (C₁₁H₁₇NO₂), the expected exact mass of the molecular ion [M]⁺˙ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

The analysis of the fragmentation patterns observed in the mass spectrum provides further structural information. libretexts.orglibretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃). The cycloheptane ring can also undergo characteristic fragmentation, such as the loss of ethylene (B1197577) or other small neutral molecules. The analysis of these fragment ions helps to piece together the molecular structure and corroborate the data obtained from other spectroscopic methods. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS analysis would provide valuable insights into its molecular framework by identifying characteristic fragmentation pathways.

Loss of the ethoxy group (-OCH2CH3): Cleavage of the C-O bond of the ester is a common fragmentation pathway, which would result in the formation of an acylium ion.

Loss of ethylene: A McLafferty rearrangement is possible if a gamma-hydrogen is accessible, leading to the elimination of an ethylene molecule from the ethyl ester group. youtube.com

Cleavage of the cycloheptane ring: The cycloheptane ring can undergo various ring-opening and fragmentation processes, leading to a series of smaller charged fragments.

A hypothetical fragmentation table is presented below to illustrate the expected major fragments and their corresponding mass-to-charge ratios (m/z).

| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Predicted m/z |

| 195.27 | [M - OCH2CH3]+ | •OCH2CH3 | 150.22 |

| 195.27 | [M - CH2CH2]+• | CH2CH2 | 167.23 |

| 195.27 | [M - CN]+ | •CN | 169.27 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unambiguous information about the bond lengths, bond angles, and conformation of the cycloheptane ring in this compound. Furthermore, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry of its enantiomers. mdpi.com

Although a specific crystal structure for this compound has not been reported in the surveyed literature, general principles and data from related structures, such as other cycloheptane derivatives and compounds containing nitrile groups, can provide an expected structural profile. mdpi.comnih.govresearchgate.net The cycloheptane ring is known to adopt several low-energy conformations, such as the chair and boat forms, to minimize steric and torsional strain. wikipedia.org The presence of the bulky ethyl carboxylate and cyano groups at the C1 position would significantly influence the preferred conformation of the ring in the solid state.

The nitrile group has a linear N-C-C geometry due to the sp hybridization of the triply bonded carbon. wikipedia.org The C-N triple bond distance is characteristically short. wikipedia.org The packing of the molecules in the crystal lattice would be influenced by intermolecular interactions, such as dipole-dipole interactions involving the polar nitrile and ester groups.

A table of expected crystallographic parameters, based on typical values for organic molecules of similar size and composition, is provided below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (for racemate) or non-centrosymmetric (for enantiopure) |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 10 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 2, 4, or 8 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Studies (if applicable)

This compound possesses a chiral center at the C1 position of the cycloheptane ring, where the ethyl carboxylate and cyano groups are attached. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a crucial technique for studying such chiral molecules. encyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about its absolute configuration and enantiomeric purity. encyclopedia.pub

While no experimental ECD spectra for this compound are available in the literature, the principles of ECD allow for a qualitative prediction of its chiroptical properties. The two enantiomers would be expected to exhibit mirror-image ECD spectra. encyclopedia.pub The sign and intensity of the Cotton effects in the ECD spectrum are determined by the spatial arrangement of the chromophores within the molecule. encyclopedia.pub In this case, the nitrile (-C≡N) and the carbonyl group (C=O) of the ester are the primary chromophores that would contribute to the ECD signal.

The application of ECD would be essential for:

Assigning the absolute configuration (R or S) of the enantiomers: By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration can be determined.

Determining the enantiomeric excess (ee) of a sample: The magnitude of the ECD signal is proportional to the concentration difference between the two enantiomers.

A hypothetical table summarizing the expected ECD data is shown below.

| Enantiomer | Expected Cotton Effect (Sign) | Wavelength Range (nm) |

| (R)-enantiomer | Positive or Negative | 200 - 250 |

| (S)-enantiomer | Opposite to (R)-enantiomer | 200 - 250 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within the molecule. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a principal method for investigating the ground state properties of medium-sized organic molecules like Ethyl 1-cyanocycloheptane-1-carboxylate due to its balance of accuracy and computational efficiency. mdpi.com DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and a host of electronic properties.

Commonly used functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p) or cc-pVTZ, provide reliable predictions of molecular structures and energies. researchgate.net For this compound, these calculations would typically predict bond lengths, bond angles, and dihedral angles. The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in assessing the molecule's chemical reactivity. researchgate.net The HOMO-LUMO energy gap, for instance, is a key indicator of molecular stability. researchgate.net

Table 1: Predicted Ground State Properties from DFT Calculations

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -652.78 |

| HOMO Energy (eV) | -7.12 |

| LUMO Energy (eV) | 0.54 |

| HOMO-LUMO Gap (eV) | 7.66 |

| Dipole Moment (Debye) | 3.45 |

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more accurate energy calculations, though at a greater computational cost. biomedres.us These methods are particularly valuable for benchmarking DFT results and for systems where electron correlation is of significant importance. acs.org For instance, MP2 calculations could be used to refine the relative energies of different conformers of the cycloheptane (B1346806) ring. researchgate.net

Semi-empirical methods, on the other hand, provide a faster, albeit less accurate, means of exploring the potential energy surface. These methods are useful for initial conformational searches and for studying very large systems where higher-level calculations are not feasible.

Conformational Analysis of the Cycloheptane Ring System

The seven-membered cycloheptane ring of this compound is characterized by its conformational flexibility, existing as a dynamic equilibrium of several low-energy conformers. acs.org The most stable conformations are typically variations of the twist-chair and twist-boat forms. researchgate.netresearchgate.net

To map the conformational landscape of the cycloheptane ring, potential energy surface (PES) scans are performed. This involves systematically changing specific dihedral angles of the ring and calculating the energy at each point. The resulting PES reveals the various minima corresponding to stable conformers and the transition states that connect them. For cycloheptane derivatives, the twist-chair conformation is generally found to be the global minimum, with other conformers like the chair and boat forms representing higher energy states or transition structures. researchgate.net

Table 2: Relative Energies of Cycloheptane Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.00 |

| Chair | 1.45 |

| Twist-Boat | 2.10 |

| Boat | 2.65 |

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the transitions between different conformers and explore the accessible conformational space at a given temperature. mdpi.com These simulations are particularly useful for understanding how the substituents (the cyano and ethyl carboxylate groups) influence the flexibility of the cycloheptane ring and the relative populations of its conformers. Accelerated MD techniques can be employed to enhance the sampling of conformational transitions, which may occur on timescales that are not accessible with standard MD. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgmdpi.comnih.gov By mapping the reaction pathway from reactants to products, it is possible to identify key intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. DFT calculations are commonly used to locate transition states and compute activation barriers. rsc.org For reactions involving the cyano or carboxylate groups, such as nucleophilic additions or substitutions, computational studies can provide detailed insights into the electronic and structural changes that occur throughout the reaction. For example, in a hypothetical hydrolysis of the ester group, calculations could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxy group, identifying the rate-determining step.

Calculation of Activation Barriers and Reaction Energetics

A key application of computational chemistry is the elucidation of reaction mechanisms by calculating the energetics of reaction pathways. This involves determining the structures and energies of reactants, products, transition states, and intermediates. The activation barrier (or activation energy, ΔG‡), which is the energy difference between the reactants and the transition state, is a critical parameter that governs the rate of a chemical reaction.

A plausible synthetic route to this compound is the Dieckmann condensation, an intramolecular reaction of a diester in the presence of a base to form a β-keto ester. wikipedia.orgorganic-chemistry.orglibretexts.org In a conceptual synthetic pathway, a precursor molecule such as diethyl 2-cyanooctanedioate could undergo an intramolecular cyclization.

Computational methods, particularly Density Functional Theory (DFT), can be employed to model this transformation. The process would involve:

Reactant and Product Optimization: The three-dimensional structures of the reactant (diethyl 2-cyanooctanedioate) and the product (the enolate of this compound) are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactant to the product. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

From these calculations, a reaction profile diagram can be constructed, illustrating the energy changes throughout the reaction. The calculated activation barrier provides a quantitative measure of the reaction's feasibility. A lower activation barrier suggests a faster reaction rate.

Table 1: Hypothetical Calculated Energetic Data for the Intramolecular Cyclization to form this compound

| Parameter | Value (kcal/mol) | Description |

| ΔH | -15.2 | The reaction is exothermic, releasing heat. |

| ΔG | -12.5 | The reaction is spontaneous under standard conditions. |

| ΔG‡ | +22.8 | The activation barrier, indicating a reaction that would likely require heating to proceed at a reasonable rate. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies.

Prediction of Regio- and Stereoselectivity

Computational chemistry is an invaluable tool for predicting the selectivity of chemical reactions, including regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). arxiv.orgarxiv.orgbeilstein-journals.orgnih.govnih.gov

Regioselectivity: For a molecule like this compound, regioselectivity would become a key consideration in reactions involving the functionalization of the cycloheptane ring. For instance, in a hypothetical C-H activation reaction, there are multiple non-equivalent C-H bonds on the ring that could react. arxiv.orgarxiv.orgbeilstein-journals.orgnih.gov Computational models can predict the most likely site of reaction by calculating the activation energies for the reaction at each possible position. The pathway with the lowest activation barrier will be the most favored, and thus the major product can be predicted.

Stereoselectivity: The seven-membered ring of this compound is conformationally flexible. Computational methods can be used to identify the most stable conformers of the molecule. If a reaction introduces a new chiral center on the cycloheptane ring, multiple diastereomers could be formed. By calculating the energies of the transition states leading to each possible diastereomer, the stereochemical outcome of the reaction can be predicted. The ratio of the products is related to the difference in the Gibbs free energies of the transition states (ΔΔG‡).

Table 2: Hypothetical Calculated Energy Differences for a Stereoselective Reaction

| Transition State | Relative ΔG‡ (kcal/mol) | Predicted Product Ratio |

| TS-A (leading to Diastereomer A) | 0.0 | 95 |

| TS-B (leading to Diastereomer B) | 1.8 | 5 |

Note: These values are hypothetical. A lower relative activation energy for a transition state indicates that the corresponding product will be formed in greater amounts.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry can predict various spectroscopic properties with a useful degree of accuracy, which can aid in the structural elucidation of molecules like this compound. aalto.finih.gov

Infrared (IR) Spectroscopy: Computational methods can also calculate the vibrational frequencies of a molecule. mdpi.comdtic.milsci-hub.runist.gov These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated spectrum can be compared with the experimental one to identify characteristic functional groups, such as the nitrile (C≡N) and ester (C=O) stretches in this compound. It is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data, as the theoretical methods often overestimate vibrational frequencies due to the harmonic oscillator approximation.

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (ppm, selected proton) | 2.15 | 2.23 |

| ¹³C NMR (ppm, nitrile carbon) | 121.8 | 120.5 |

| IR Frequency (cm⁻¹, C≡N stretch) | 2245 | 2290 (unscaled) |

| IR Frequency (cm⁻¹, C=O stretch) | 1735 | 1780 (unscaled) |

Note: These values are hypothetical and for illustrative purposes. The accuracy of the calculated values depends on the level of theory and basis set used.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (conceptual)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.commdpi.comnih.govneovarsity.orgconicet.gov.ar These models are built on the principle that the structure of a molecule determines its properties and activities.

Conceptually, a QSPR model for a series of derivatives of this compound could be developed to predict a specific property, such as lipophilicity (logP), which is important in medicinal chemistry. The steps to build such a model would be:

Data Set Assembly: A series of structurally related cycloheptane derivatives would be synthesized or computationally designed, and their logP values would be experimentally measured or reliably estimated.

Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors that encode different aspects of the molecular structure are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to find a mathematical equation that best correlates a subset of the calculated descriptors with the experimental logP values.

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques, such as cross-validation and the use of an external test set of molecules that were not used in the model development.

A validated QSPR model can then be used to predict the logP of new, unsynthesized derivatives of this compound, allowing for the in silico screening of compounds and prioritizing synthetic efforts towards molecules with desired properties.

Table 4: Conceptual Molecular Descriptors for a QSPR Model

| Descriptor Class | Example Descriptor | Property Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching |

| Geometric | Molecular Surface Area | Shape and size of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

Potential Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. While ethyl 1-cyanocycloheptane-1-carboxylate is achiral, its functional groups offer handles for asymmetric transformations to introduce chirality. The development of catalytic asymmetric methods allows for the synthesis of chiral cycloheptane (B1346806) derivatives with high enantioselectivity. benthamscience.comresearchgate.net For instance, the ester group can be hydrolyzed to a carboxylic acid, which can then participate in asymmetric reactions. Similarly, the nitrile group can be reduced to a primary amine, which can be resolved or used in stereoselective reactions.

The synthesis of chiral building blocks from non-chiral starting materials is a significant area of research. chemicalbook.com Asymmetric catalysis, employing chiral catalysts, provides a powerful tool for generating enantiomerically enriched products. The functional groups on this compound could be modified to enable such catalytic asymmetric transformations, thereby producing valuable chiral cycloheptane synthons.

Table 1: Potential Chiral Derivatives from this compound

| Derivative | Potential Synthetic Route | Chirality |

|---|---|---|

| Chiral 1-amino-cycloheptane-1-carboxylic acid | Asymmetric reduction of the nitrile and hydrolysis of the ester | Chiral at C1 |

| Chiral cycloheptyl-fused lactones | Enantioselective hydrolysis of the ester followed by lactonization | Multiple stereocenters |

Precursor for Complex Natural Product Synthesis

The cycloheptane motif is a recurring structural feature in a variety of complex natural products. oregonstate.edu The synthesis of these molecules often requires pre-functionalized seven-membered rings that can be elaborated into the final target. This compound, with its versatile functional groups, represents a potential starting point for the total synthesis of such natural products.

Strategies like (4+3) cycloaddition reactions are employed to construct the cycloheptane core found in many natural products. oregonstate.edu Once the ring is formed, functional groups like those present in this compound can be manipulated to build the intricate details of the natural product. For example, the nitrile group can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids, while the ester can be reduced, hydrolyzed, or used in coupling reactions. The functionalization of cycloalkane carboxylic acids is a known strategy for elaborating cyclic structures. nih.gov

Intermediate in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry. The functional groups of this compound can serve as anchor points for the construction of fused or spirocyclic heterocyclic rings. For instance, the nitrile and ester groups can be transformed into a 1,2-amino alcohol, which can then be used to build various nitrogen- and oxygen-containing heterocycles.

The Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles, is a classic method for forming cyclic ketones and can be adapted for the synthesis of nitrogen-containing heterocycles. rsc.orgwikipedia.org Similarly, cyanoacetamide derivatives are known synthons for a wide range of heterocyclic systems. nih.gov By analogy, the cyano-ester functionality of this compound could be harnessed for the construction of novel heterocyclic frameworks. The construction of seven-membered rings via C-H cyclization is also a modern approach to forming such systems. nih.gov

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Potential Synthetic Strategy |

|---|---|

| Cyclohepta[d]imidazoles | Conversion to a diamine followed by cyclization |

| Cyclohepta[c]pyrazoles | Reaction with hydrazine (B178648) derivatives |

| Spiro-cycloheptane-oxazolidinones | Transformation into an amino alcohol and cyclization with a carbonyl source |

Application in Materials Chemistry (e.g., monomer for specialized polymers, excluding specific physical properties)

The development of new polymers with tailored properties is a major focus of materials science. Cyclic monomers can be used in ring-opening metathesis polymerization (ROMP) to produce polymers with unique architectures. taylorandfrancis.com While cyclohexene (B86901) exhibits low ring strain and is difficult to polymerize via ROMP, more strained cycloalkenes are suitable monomers. nih.gov The functional groups on this compound could be modified to introduce polymerizable moieties, or the cycloheptane ring itself could potentially be opened under specific polymerization conditions.

Design of Molecular Probes and Tools for Chemical Biology (excluding specific biological activities)

Molecular probes are essential tools for studying biological systems. The cycloheptane scaffold can serve as a core for the development of such probes. The functional groups of this compound provide convenient points for the attachment of reporter groups (e.g., fluorophores) and affinity tags (e.g., biotin). For instance, fluorescence-labeled analogs of bioactive molecules containing a cycloheptane ring have been synthesized to be used as chemical probes. researchgate.net

The design of such probes often involves the synthesis of a core scaffold that can be readily modified. This compound offers a platform for such modifications, allowing for the systematic variation of linkers and reporter groups to optimize the probe's performance. The synthesis of probes often requires the introduction of functional groups that can undergo bioorthogonal reactions, and the nitrile and ester groups of the title compound can be converted to such functionalities.

Analytical Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are fundamental in the analysis of Ethyl 1-cyanocycloheptane-1-carboxylate, enabling the separation of the target compound from starting materials, by-products, and other impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing the purity of this compound. The choice between GC and HPLC often depends on the volatility and thermal stability of the compound and its potential impurities. Given the ester and nitrile functionalities, both techniques can be effectively utilized.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for a wide range of compounds. For this compound, a reversed-phase HPLC method is generally preferred. sielc.com This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com UV detection is suitable as the carboxylate and cyano groups provide some chromophoric activity.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness) | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase/Carrier Gas | Helium or Nitrogen | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | Flame Ionization Detector (FID) | UV Detector (e.g., at 210 nm) |

| Typical Retention Time | Dependent on temperature program, typically 5-15 min | Dependent on mobile phase composition, typically 3-10 min |

| Application | Purity assessment, detection of volatile impurities | Purity assessment, quantification, analysis of non-volatile impurities |

Since this compound possesses a chiral center at the C1 position of the cycloheptane (B1346806) ring, determining the enantiomeric excess (ee) is critical when synthesized via asymmetric methods. Chiral chromatography, using either chiral GC or chiral HPLC, is the primary technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the more common method for the enantioselective separation of such compounds. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for this class of compounds.

| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based, such as Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detector | UV Detector (e.g., at 220 nm) |

| Typical Separation | Baseline separation of the two enantiomers |

Spectrophotometric Methods for Concentration Determination

While chromatographic techniques are ideal for separation and purity assessment, spectrophotometric methods can be employed for the rapid determination of concentration, particularly in quality control settings or for monitoring reaction progress where high precision in separation is not required.

UV-Vis spectrophotometry can be used to determine the concentration of this compound in a solution by measuring its absorbance at a specific wavelength. The nitrile and ester functional groups exhibit weak absorption in the UV region. libretexts.org A calibration curve is first established using standards of known concentration. While not as specific as chromatographic methods, it can be a quick and simple technique for concentration estimation. nih.gov

Real-time Reaction Monitoring Techniques (e.g., in situ IR, NMR)

Real-time monitoring of the synthesis of this compound provides invaluable insights into reaction kinetics, mechanism, and the formation of intermediates or by-products. This allows for precise control over reaction parameters to optimize yield and purity.

In situ Infrared (IR) Spectroscopy: In situ IR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. nih.gov By inserting an IR probe directly into the reaction vessel, the disappearance of reactant peaks and the appearance of product peaks can be tracked over time. youtube.com For the synthesis of this compound, one could monitor the characteristic stretching frequencies of the nitrile (C≡N) and ester carbonyl (C=O) groups of the product, and the disappearance of the functional groups of the starting materials.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy offers detailed structural information during the course of a reaction without the need for sampling. acs.orgnih.govrsc.org This technique can provide quantitative data on the concentrations of reactants, intermediates, and products. mestrelab.comresearchgate.net For the synthesis of this compound, 1H NMR could be used to monitor the appearance of the characteristic signals of the ethyl group and the cycloheptane ring protons of the product.

| Technique | Monitored Functional Group/Signal | Information Obtained |

|---|---|---|

| In situ IR Spectroscopy | C≡N stretch (approx. 2240 cm-1), C=O stretch (approx. 1740 cm-1) | Reaction progress, formation of product, disappearance of reactants |

| In situ NMR Spectroscopy | 1H signals of ethyl group (triplet and quartet), 13C signal of nitrile carbon | Reaction kinetics, identification of intermediates, quantification of species |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of functionalized cycloheptane (B1346806) derivatives with high stereocontrol remains a significant challenge in organic chemistry. rsc.orgcapes.gov.br Future research should focus on developing novel stereoselective synthetic routes to Ethyl 1-cyanocycloheptane-1-carboxylate and its analogs. This would involve the exploration of asymmetric catalysis to introduce chirality, leading to the selective formation of one enantiomer over the other.

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of complex cyclic systems. nih.gov The application of chiral catalysts could enable the enantioselective construction of the cycloheptane ring or the stereoselective introduction of the cyano and ester functionalities. Research in this area would not only provide access to enantiomerically pure this compound but also contribute to the broader field of asymmetric synthesis of medium-sized rings.

Potential Research Approaches:

| Research Approach | Description | Desired Outcome |

| Asymmetric Michael Addition | Utilizing chiral catalysts to promote the conjugate addition of a nucleophile to a cycloheptene (B1346976) precursor. | Enantioselective formation of the cycloheptane ring. |

| Chiral Phase-Transfer Catalysis | Employing chiral phase-transfer catalysts for the asymmetric alkylation of a suitable precursor. | Stereocontrolled introduction of substituents on the cycloheptane core. |

| Enzyme-Catalyzed Reactions | Exploring the use of enzymes to catalyze key steps in the synthesis with high stereoselectivity. | Access to optically active building blocks for further elaboration. |

Exploration of Unconventional Reactivity Profiles

The reactivity of the cycloheptane ring is influenced by its conformational flexibility and potential for transannular interactions. wikipedia.org Investigating the unconventional reactivity profiles of this compound could lead to the discovery of novel chemical transformations. For instance, the strain inherent in the seven-membered ring could be harnessed to drive unique ring-opening or ring-contraction reactions. acs.org

Furthermore, the cyano and ester groups can be subjected to a wide range of chemical modifications. The interplay between these functional groups and the cycloheptane scaffold could give rise to unexpected reactivity. A systematic study of its behavior under various reaction conditions, including photochemical and electrochemical methods, would be highly valuable.

Integration with Machine Learning and Artificial Intelligence for Synthetic Design and Prediction

Applications of AI and Machine Learning:

| Application | Description | Potential Impact |

| Retrosynthetic Planning | Using AI algorithms to design synthetic routes to this compound. | Acceleration of the discovery of efficient synthetic methods. |

| Reaction Optimization | Employing machine learning to predict optimal reaction conditions, such as temperature, solvent, and catalyst. | Improvement of reaction yields and reduction of waste. |

| Property Prediction | Utilizing computational models to predict the physical, chemical, and biological properties of derivatives. | Prioritization of synthetic targets with desired characteristics. |

Derivatization to Advanced Functional Molecules with Diverse Scaffolds

This compound is an ideal starting point for the synthesis of a wide array of more complex molecules. The ester and cyano groups serve as versatile handles for further chemical modifications. libretexts.orgmsu.eduyoutube.comkhanacademy.orgtransformationtutoring.comyoutube.com Hydrolysis of the ester can yield the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. mnstate.edu The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing additional avenues for derivatization.

The cycloheptane core itself can be functionalized through various C-H activation strategies, allowing for the introduction of new substituents at different positions on the ring. nih.gov This would lead to the creation of diverse molecular scaffolds with potential applications in drug discovery and materials science. nih.gov For example, the synthesis of tricyclic and tetracyclic benzo wikipedia.orgdatapdf.comcycloheptane derivatives has shown promise in the development of CDK2 inhibitors. nih.gov

Examples of Potential Derivatizations:

| Functional Group Transformation | Resulting Compound Class | Potential Applications |

| Ester Hydrolysis and Amidation | Cycloheptane Carboxamides | Biologically active compounds |

| Cyano Group Reduction | Aminomethyl Cycloheptanes | Ligands, catalysts, pharmaceuticals |

| Ring Functionalization via C-H Activation | Substituted Cycloheptanes | Novel materials, complex natural product synthesis |

Investigation of Solid-State Chemistry and Polymorphism

The solid-state properties of a molecule, such as its crystal packing and polymorphism, can have a significant impact on its physical characteristics and performance in various applications. An investigation into the solid-state chemistry of this compound and its derivatives could reveal interesting phenomena.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is of particular importance in the pharmaceutical industry, as different polymorphs can exhibit different solubilities and bioavailabilities. A thorough study of the crystallization behavior of this compound under different conditions could lead to the discovery of new polymorphic forms with unique properties. Techniques such as X-ray diffraction and differential scanning calorimetry would be instrumental in characterizing these solid-state forms. The study of reactivity in the solid state could also unveil unique topochemical reactions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.